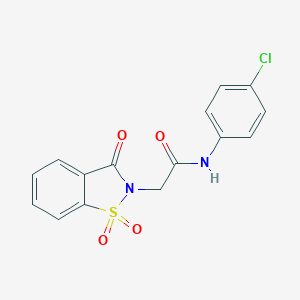

N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Description

N-(4-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative featuring a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core linked to a 4-chlorophenyl group via an acetamide bridge. The 4-chlorophenyl substituent enhances lipophilicity, which may influence membrane permeability and target binding, while the benzisothiazol-dioxide moiety contributes to electronic and steric interactions critical for activity .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLULSGTUIHEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride, followed by cyclization with sulfur dioxide and subsequent oxidation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted chlorophenyl compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzisothiazole moiety, which is known for its biological activity. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,2-benzisothiazol-3(2H)-one under controlled conditions to yield the desired product. Characterization methods such as NMR and IR spectroscopy confirm the presence of functional groups and the integrity of the compound's structure .

Antifungal Properties

Research has demonstrated that derivatives of benzisothiazole exhibit broad-spectrum antifungal activity. A study focusing on various benzisothiazole derivatives showed that compounds similar to N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide possess significant antifungal properties against various strains .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds within this class have been explored as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in inflammatory processes. A review highlighted several compounds with similar structures that effectively inhibit COX-II activity, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

In addition to antifungal properties, compounds derived from benzisothiazole frameworks have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Antifungal Activity Assessment

A series of experiments were conducted to evaluate the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated that the compound exhibited significant antifungal activity at low concentrations, comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Mechanism Exploration

In a separate study focusing on its anti-inflammatory potential, researchers administered the compound in an animal model of inflammation induced by carrageenan. The results showed a marked reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent. Further mechanistic studies revealed that the compound significantly downregulated pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function. In cancer research, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

- Benzisothiazol-dioxide vs.

- Substituent Effects on the Aryl Ring: 4-Chlorophenyl: Increases lipophilicity and may enhance antiviral activity, as seen in related anti-HIV benzenesulfonamide derivatives . 4-Hydroxyphenyl (SCP-1): Introduces hydrogen-bonding capability, improving solubility and analgesic efficacy . 4-Methoxyphenethyl (C18H18N2O5S): Extends the alkyl chain, increasing molecular weight (374.41 vs.

Crystallographic Insights

- The benzisothiazole-dioxide ring in the target compound adopts a planar conformation, with intramolecular C–H⋯O hydrogen bonding stabilizing the structure . In contrast, SCP-1 exhibits a dihedral angle of 84.9° between the benzothiazole and hydroxyphenyl rings, influencing packing via π-π stacking and O–H⋯O interactions .

Enzyme Inhibition

*Hypothesized based on structural analogs.

†BChE = Butyrylcholinesterase; ‡Activity against wild-type HIV-1 .

Data Tables

Table 1: Physicochemical Properties

*Estimated using fragment-based methods.

Table 2: Structural Parameters

| Compound | Key Bond Lengths (Å) | Dihedral Angles (°) |

|---|---|---|

| Target Compound | S–N: 1.735, S–C: 1.744 | Benzene rings: 35.85° |

| SCP-1 | C–H⋯O: 2.65–2.82 | Benzothiazole-phenol: 84.9° |

Biological Activity

N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound that has recently garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN3O4S

- Molecular Weight : 315.74 g/mol

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Several studies have indicated that compounds with similar structures demonstrate significant antimicrobial properties. The benzisothiazole core is known for its effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Potential : Research has shown that derivatives of benzisothiazoles can inhibit cancer cell proliferation. The presence of the chlorophenyl group enhances its interaction with cellular targets involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to disease processes. For instance, studies indicate that similar benzisothiazole derivatives can inhibit α-glucosidase activity, which is crucial in managing diabetes.

- Reactive Oxygen Species (ROS) Modulation : Compounds with dioxido groups can influence oxidative stress pathways, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzisothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone compared to control substances, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of benzisothiazole derivatives revealed that this compound significantly reduced cell viability in various cancer cell lines (e.g., MCF7 and HeLa). The study highlighted the compound's ability to induce apoptosis through ROS generation and mitochondrial disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.